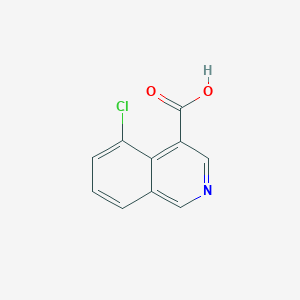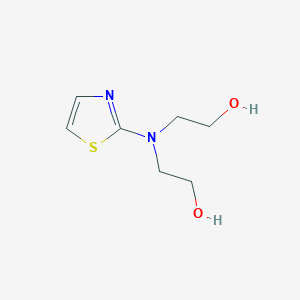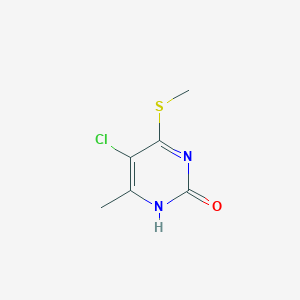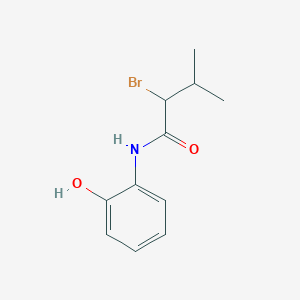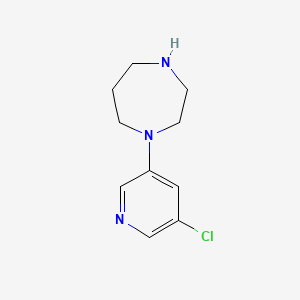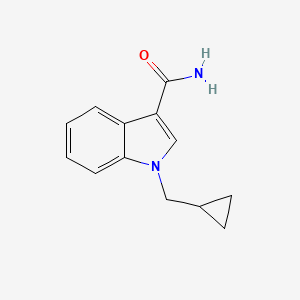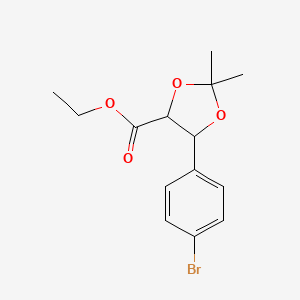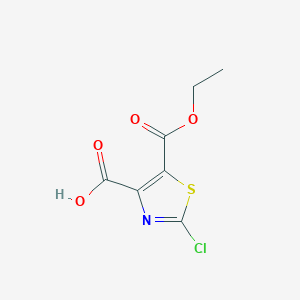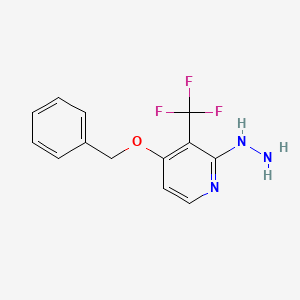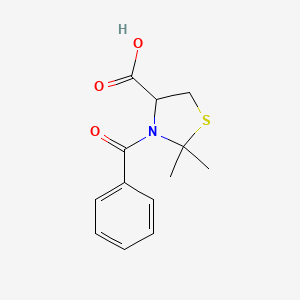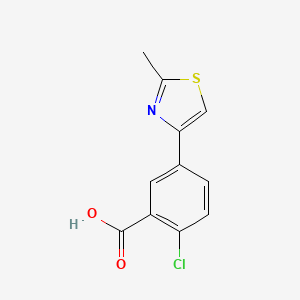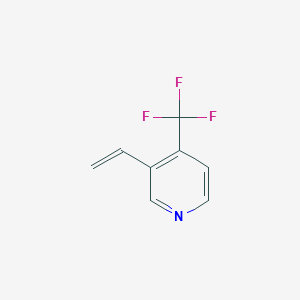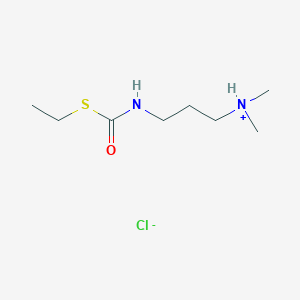![molecular formula C16H15N3O B8629495 [4-(quinolin-2-ylmethoxy)phenyl]hydrazine](/img/structure/B8629495.png)
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine
Overview
Description
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine is a compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a suitable solvent and base. One common method involves the use of 1-pentanol as the solvent and sodium carbonate as the base . The reaction proceeds through nucleophilic substitution, where the phenylhydrazine attacks the chloroquinoline to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The phenylhydrazine group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the phenylhydrazine group.
2-Chloroquinoline: A precursor in the synthesis of [4-(quinolin-2-ylmethoxy)phenyl]hydrazine.
Phenylhydrazine: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to the presence of both the quinoline and phenylhydrazine moieties, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
[4-(quinolin-2-ylmethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C16H15N3O/c17-19-13-7-9-15(10-8-13)20-11-14-6-5-12-3-1-2-4-16(12)18-14/h1-10,19H,11,17H2 |
InChI Key |
LBLWJCOOLUGHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)NN |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-{[(2-amino-1,3-thiazol-4-YL)methyl]sulfanyl}propanoate](/img/structure/B8629413.png)
